molecular formula C9H15N B2833502 8-Azadispiro[3.1.36.14]decane CAS No. 1936354-15-2

8-Azadispiro[3.1.36.14]decane

Cat. No. B2833502
CAS RN: 1936354-15-2
M. Wt: 137.226
InChI Key: STTOMNRVUDESID-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient synthesis of a similar compound, 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .

Scientific Research Applications

Immunomodulatory Agents

A study on substituted 8-hetero-2-azaspiro[4.5]decane analogues, including spirogermanium and its silicon and carbon analogues, highlighted their potential as immunomodulatory agents. These compounds exhibit antiarthritic and suppressor cell-inducing activities, suggesting possible applications in autoimmune diseases and tissue transplantation therapy (Badger et al., 1990).

Electron Tunneling

Research on compounds related to 8-azadispiro[3.1.3^6.1^4]decane demonstrated their utility in studying long-range intervalence electron tunneling. This work provides insights into electron transfer processes, which are relevant to both synthetic chemistry and the understanding of biological systems (Stein, Lewis, & Seitz, 1982).

Synthesis of Linear Dispiro Decanes

The reaction of organic azides with heavy diamino carbene analogues, including diaminostannylene and diaminogermylene, led to the formation of linear dispiro decanes. These compounds, characterized by an unusual linear combination of three four-membered rings, expand the repertoire of spirocyclic compounds in organic synthesis (Neumann & Obloh, 2010).

Ultrasound-Promoted Synthesis

The use of ultrasound irradiation facilitated the one-pot synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione, demonstrating an efficient method that offers advantages like simple work-up, shorter reaction times, and higher yields. This technique could be beneficial in streamlining the synthesis of spirocyclic compounds (Li, Zhai, & Chen, 2010).

Nitroxides for PELDOR Distance Measurements

The synthesis of nitroxides based on the 7-azadispiro[5.1.5.2]pentadecane framework, including thiol-specific spin labels, has been reported. These nitroxides, due to their enhanced stability and suitable relaxation properties, are promising for PELDOR distance measurements, which are crucial in the structural analysis of biomolecules (Kirilyuk et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 8-Azaspiro[4.5]decane, indicates that it is combustible and can cause skin and eye irritation, as well as respiratory irritation .

properties

IUPAC Name

8-azadispiro[3.1.36.14]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8(3-1)4-9(5-8)6-10-7-9/h10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTOMNRVUDESID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91812276

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